molecular formula C27H27N5O2S2 B4542149 N-benzyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B4542149
M. Wt: 517.7 g/mol
InChI Key: NQZBBRCEFAMAPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves multiple steps, starting from base compounds such as 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide or similar benzothiophene compounds. These initial reactions with different organic reagents lead to novel compounds with varied biological activities. The process often includes condensation reactions, cyclization, and functional group transformations that are carefully designed to achieve the desired end products. These synthetic pathways are confirmed through spectral data and elemental analysis, ensuring the accuracy of the synthesized compounds (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by techniques such as IR, 1H NMR, and MS spectral data. These methods provide detailed information about the molecular framework, functional groups, and overall conformation of the molecule. For instance, certain derivatives show distinct molecular conformations, as observed in crystallographic studies, which can significantly affect their biological activity and interactions with biological targets (Vasu et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be explored through various chemical reactions, including their ability to undergo further functionalization or interaction with different reagents. For example, the reaction of these derivatives with hydrazine hydrate or various aldehydes can yield new compounds with significant biological activities. These reactions often exploit the nucleophilicity of the amino or hydrazino groups present in the molecule, leading to products that can inhibit enzymes or show antimicrobial properties (Sailaja Rani Talupur et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are critical for understanding the compound's behavior in various environments. These properties are influenced by the compound's molecular structure and can affect its application in drug formulation or material science. Crystallographic studies reveal the conformation of the molecule in solid state, providing insights into its stability and packing behavior (Vasu et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under different conditions, and the potential for chemical modifications, are essential for the compound's application in synthesis and pharmaceutical development. Studies focusing on the compound's interaction with biological targets, such as enzymes or receptors, can provide valuable information on its mechanism of action and potential therapeutic uses. For instance, the inhibition of cholinesterase enzymes by thiophene derivatives indicates their potential as therapeutic agents for diseases characterized by cholinergic dysfunction (N. Kausar et al., 2021).

properties

IUPAC Name

N-benzyl-2-[[2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S2/c1-32-24(19-12-6-3-7-13-19)30-31-27(32)35-17-22(33)29-26-23(20-14-8-9-15-21(20)36-26)25(34)28-16-18-10-4-2-5-11-18/h2-7,10-13H,8-9,14-17H2,1H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZBBRCEFAMAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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